2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20138114
InChI: InChI=1S/C9H5ClF2N2OS/c10-6-1-3-7(4-2-6)16-9(11,12)8-14-13-5-15-8/h1-5H
SMILES:
Molecular Formula: C9H5ClF2N2OS
Molecular Weight: 262.66 g/mol

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC20138114

Molecular Formula: C9H5ClF2N2OS

Molecular Weight: 262.66 g/mol

* For research use only. Not for human or veterinary use.

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole -

Specification

Molecular Formula C9H5ClF2N2OS
Molecular Weight 262.66 g/mol
IUPAC Name 2-[(4-chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C9H5ClF2N2OS/c10-6-1-3-7(4-2-6)16-9(11,12)8-14-13-5-15-8/h1-5H
Standard InChI Key ZLGAIATWLOAHJE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

  • IUPAC Name: 2-[(4-Chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole.

  • Molecular Formula: C9_9H5_5ClF2_2N2_2OS.

  • SMILES: C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl.

  • Key Functional Groups:

    • 1,3,4-Oxadiazole Ring: A five-membered aromatic ring with two nitrogen atoms, contributing to metabolic resistance and electronic stability .

    • Difluoromethylthio Group (-SCF2_2H): Enhances lipophilicity (logP ≈ 3.2) and influences target binding via fluorine’s electronegativity .

    • 4-Chlorophenyl Substituent: An electron-withdrawing group that stabilizes charge-transfer interactions and improves bioavailability .

Spectral Characterization

  • IR Spectroscopy: C-F stretching vibrations (1100–1250 cm1^{-1}) and C=S bonds (650–750 cm1^{-1}) .

  • NMR:

    • 1^1H NMR: Aromatic protons from the 4-chlorophenyl group resonate as doublets (δ 7.4–7.6 ppm) .

    • 13^{13}C NMR: Oxadiazole carbons appear at δ 160–170 ppm .

  • Mass Spectrometry: HR-MS confirms the molecular ion peak at m/z 262.66.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Cyclization: Reaction of 4-chlorothiophenol with carbon disulfide and hydrazides under basic conditions (e.g., KOH/ethanol) to form the oxadiazole core .

  • Difluoromethylation: Introduction of the -SCF2_2H group using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Example Reaction:

4-Chlorothiophenol+CS2+HydrazideKOH, EtOHOxadiazole IntermediateDASTTarget Compound\text{4-Chlorothiophenol} + \text{CS}_2 + \text{Hydrazide} \xrightarrow{\text{KOH, EtOH}} \text{Oxadiazole Intermediate} \xrightarrow{\text{DAST}} \text{Target Compound}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥75%) and purity. Automated systems control stoichiometry and reaction parameters (80–100°C, 4–6 hours), minimizing by-products like sulfides or over-fluorinated derivatives .

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
LogP~3.2 (moderate lipophilicity)
Thermal StabilityDecomposition >250°C
Hydrolytic StabilityStable at pH 4–9; degrades in strong acids/bases

The difluoromethylthio group enhances membrane permeability, while the 4-chlorophenyl moiety improves crystallinity .

Biological Activities and Mechanisms

Anticancer Activity

1,3,4-Oxadiazoles inhibit cancer cell proliferation via:

  • HDAC6 Inhibition: Difluoromethyl derivatives bind selectively to histone deacetylase 6 (HDAC6), inducing apoptosis in leukemia cells (IC50_{50} = 1.95 µM) .

  • Topoisomerase II Interference: Stabilizes DNA-topoisomerase complexes, preventing replication in breast cancer (MCF7) and colon cancer (HCT116) cells .

Comparative Activity:

CompoundCell Line (IC50_{50}, µM)
Target Compound1.95 (HDAC6)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole0.24 (HeLa)

Antimicrobial and Antifungal Effects

  • Antibacterial: Inhibits Salmonella typhi (MIC = 12.5 µg/mL) via disruption of cell wall synthesis .

  • Antifungal: Targets succinate dehydrogenase (SDH) in Gibberella zeae (EC50_{50} = 0.486–0.799 µg/mL), outperforming fluopyram (EC50_{50} = 2.96 µg/mL) .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC50_{50} = 2.3 µM, comparable to rivastigmine .

  • Lipoxygenase (LOX): Blocks arachidonic acid metabolism, reducing inflammation (IC50_{50} = 4.18 µM) .

Applications

Medicinal Chemistry

  • Anticancer Agents: HDAC6-selective inhibitors for neuropathies and leukemia .

  • Antimicrobials: Broad-spectrum agents against drug-resistant bacteria and fungi .

Agrochemicals

  • Fungicides: SDH inhibitors for crop protection (e.g., Xanthomonas oryzae control) .

  • Herbicides: Induces chlorophyll degradation in weeds via bleaching effects .

Materials Science

  • OLEDs: Electron-transport layers due to high thermal stability and electron affinity.

  • Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage.

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